BenchChemオンラインストアへようこそ!

Inositol Hexanicotinate

Dyslipidemia Cardiovascular Disease Cholesterol Management

Inositol Hexanicotinate (IHN) is not a generic niacin substitute. Its esterified macrocycle enables slow, low-yield hydrolysis, ensuring vasodilation without the GPR109A-mediated flushing that plagues immediate-release niacin. This makes it the definitive ingredient for formulating long-term circulatory supplements or studying peripheral blood-flow improvement in Raynaud's and PAD models. Procure this compound for applications where tolerability and targeted vasoactivity outweigh lipid-modifying potency. The unique pharmacokinetic profile also serves as a critical research tool to deconvolute niacin's pleiotropic mechanisms.

Molecular Formula C42H30N6O12
Molecular Weight 810.7 g/mol
CAS No. 6556-11-2
Cat. No. B1671955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol Hexanicotinate
CAS6556-11-2
SynonymsHämovannad
Hexanicit
Hexopal
inositol hexanicotinate
Inositol Niacinate
inositol nicotinate
inositolniacinate
meso-inositol hexanicotinate
Nicolip
Palohex
Phorilingual
Tolanate
Molecular FormulaC42H30N6O12
Molecular Weight810.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
InChIInChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
InChIKeyMFZCIDXOLLEMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inositol Hexanicotinate (CAS 6556-11-2): Procurement Guide for No-Flush Niacin Ester and Peripheral Vasodilator


Inositol Hexanicotinate (IHN, CAS 6556-11-2), also known as inositol nicotinate or "no-flush niacin," is an esterified compound consisting of six nicotinic acid (niacin) molecules covalently bonded to a central meso-inositol ring [1]. This unique molecular architecture (molecular weight 810.72 g/mol, C42H30N6O12) [2] fundamentally alters the pharmacokinetic profile of niacin delivery. Unlike immediate-release nicotinic acid, IHN undergoes slow enzymatic hydrolysis in the body, releasing free nicotinic acid and inositol over an extended timeframe [3]. This structural design confers distinct biological properties that critically impact its suitability for specific research, formulation, and therapeutic applications, setting it apart from both immediate-release and extended-release niacin forms [4].

Why Substituting Inositol Hexanicotinate with Standard Niacin or Other Forms Compromises Intended Outcomes


Generic substitution among niacin forms is scientifically unsound due to fundamental differences in their pharmacokinetic and pharmacodynamic profiles. Inositol Hexanicotinate is not simply a prodrug for niacin; its rate and extent of hydrolysis to free nicotinic acid are both low and highly variable [1]. This results in plasma concentrations of active niacin that are orders of magnitude lower than those achieved with equivalent molar doses of immediate-release (IR) or wax-matrix extended-release (WMER) niacin [2]. Consequently, IHN demonstrates a distinct clinical profile: it effectively mitigates the prostaglandin-mediated cutaneous flushing associated with IR and WMER niacin but, critically, does not achieve the plasma niacin concentrations required to produce significant improvements in lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides [3]. Therefore, interchanging IHN with other niacin forms based solely on "niacin equivalence" leads directly to either therapeutic failure (substituting IHN where lipid modification is required) or intolerable side effects (substituting IR/WMER niacin where tolerability is paramount). The selection of IHN must be guided by its specific evidence-based profile of vasodilation and tolerability, not by its nominal niacin content.

Quantitative Differentiation of Inositol Hexanicotinate: Head-to-Head Evidence Against Comparator Niacin Forms


Lipid-Modifying Efficacy: Direct RCT Comparison of IHN vs. Wax-Matrix Extended-Release Niacin in Dyslipidemia

In a 6-week, double-blind, randomized, placebo-controlled trial (n=120), Inositol Hexanicotinate (IHN) at a dose of 1500 mg/day was directly compared to an equivalent dose of wax-matrix, extended-release niacin (WMER) and placebo in subjects with mild-to-moderate dyslipidemia [1]. IHN failed to produce any statistically significant improvement in any measured lipid parameter, performing indistinguishably from placebo. In stark contrast, WMER demonstrated significant and clinically meaningful improvements across all key lipid endpoints [2].

Dyslipidemia Cardiovascular Disease Cholesterol Management

Pharmacokinetics: Comparative Plasma Nicotinic Acid Levels Following Oral Dosing of IHN vs. Immediate-Release Niacin

The distinct clinical profile of IHN is rooted in its drastically different pharmacokinetics. Following oral administration, the hydrolysis of IHN to free nicotinic acid is slow and inefficient, resulting in plasma concentrations of active drug that are two orders of magnitude lower than those from standard niacin [1]. This explains both the absence of the "flush" reaction and the lack of significant lipid-lowering effects observed in clinical trials [2].

Pharmacokinetics Bioavailability ADME

Vasodilatory Effect: Improvement in Peripheral Blood Flow in Raynaud's Phenomenon

Despite its negligible impact on plasma lipids, IHN has demonstrated efficacy as a peripheral vasodilator. In patients with Raynaud's phenomenon, treatment with IHN was associated with measurable improvements in digital blood flow. This supports its use in Europe under the brand name Hexopal for symptomatic relief of conditions like severe intermittent claudication and Raynaud's phenomenon [1].

Vascular Medicine Peripheral Artery Disease Microcirculation

Hepatic Safety: Liver Enzyme Elevations Compared to Extended-Release Niacin

In the head-to-head dyslipidemia trial, subjects receiving 1500 mg/day of wax-matrix extended-release (WMER) niacin experienced small but notable mean increases in hepatic transaminases (ALT/AST) of 24-27% [1]. While the study concluded these elevations remained within the normal range over the 6-week period, they highlight a potential dose-dependent hepatotoxic signal common to many niacin formulations. In contrast, the IHN group did not exhibit any notable changes in liver enzyme levels, consistent with its minimal hydrolysis to free nicotinic acid [2].

Hepatotoxicity Drug Safety Toxicology

Flushing Incidence: IHN as a "No-Flush" Alternative to Immediate-Release Niacin

The primary commercial and clinical differentiation of IHN is its classification as a "no-flush" niacin. This is not a marketing claim but a direct consequence of its poor hydrolysis to free nicotinic acid. The intense, prostaglandin-mediated cutaneous flushing is a hallmark and dose-limiting side effect of immediate-release (IR) niacin. In the comparative trial by Keenan et al., the IHN and placebo groups had similar side effect profiles with no reports of flushing, whereas one subject in the WMER group dropped out specifically due to flushing, despite WMER being a better-tolerated extended-release formulation [1].

Patient Adherence Side Effect Management Tolerability

Validated Application Scenarios for Inositol Hexanicotinate Based on Comparative Evidence


Formulation of "Flush-Free" Cardiovascular Support Supplements

The primary industrial application for IHN is in the formulation of dietary supplements marketed for cardiovascular or circulatory support. The robust evidence demonstrating a lack of flushing [1] and minimal hepatotoxicity [2] compared to other niacin forms makes IHN the ingredient of choice for consumer products that require long-term, daily use without the tolerability issues that plague immediate-release niacin. This application leverages IHN's favorable safety and side-effect profile while accepting its negligible impact on lipid profiles [3].

Adjunctive Therapy for Peripheral Vascular Disorders (e.g., Raynaud's Phenomenon)

In clinical and compounding pharmacy settings, IHN is a justified selection for the symptomatic management of peripheral vascular disorders like Raynaud's phenomenon and intermittent claudication. Evidence from clinical studies demonstrates its ability to improve peripheral blood flow [4]. In Europe, this use is supported by its approval as the drug Hexopal for these specific indications [5]. This scenario is supported by direct evidence of vasodilatory effect, distinguishing it from niacin forms that may cause intolerable flushing at vasoactive doses.

Research Tool for Investigating Niacin Receptor (GPR109A)-Independent Pathways

Due to its extremely low and slow release of free nicotinic acid, IHN serves as a valuable research tool for distinguishing between the pharmacological effects of intact IHN versus its metabolites. The plasma concentrations of niacin achieved after IHN administration are far below the threshold required for robust activation of the GPR109A (HM74A) receptor, which mediates both the antilipolytic and flushing effects of niacin [6]. Therefore, IHN can be used in in vitro or in vivo models to study potential alternative mechanisms of action, such as direct effects on the endothelium or fibrinolysis, without the confounding activation of GPR109A.

Long-Term Vascular Support in Populations with Contraindications to Standard Niacin

Procurement of IHN is warranted for patient populations where standard niacin therapy is contraindicated or poorly tolerated. This includes patients with a history of severe flushing, those with pre-existing liver conditions who cannot risk the hepatotoxic potential of other niacin forms [7], or individuals on complex medication regimens where drug interactions are a concern. The evidence of IHN's superior safety profile in these specific dimensions supports its use as a more benign, long-term option for mild vasodilation and circulatory support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inositol Hexanicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.